{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
Brand Name: Vulcanchem
CAS No.: 1044528-67-7
VCID: VC8042211
InChI: InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

CAS No.: 1044528-67-7

Cat. No.: VC8042211

Molecular Formula: C15H25N3

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine - 1044528-67-7

Specification

CAS No. 1044528-67-7
Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
IUPAC Name 3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine
Standard InChI InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
Standard InChI Key IAWRXRPLGYLTJB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C
Canonical SMILES CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C

Introduction

Chemical Identity and Structural Properties

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine belongs to the piperazine class of heterocyclic organic compounds, distinguished by a six-membered ring containing two nitrogen atoms at opposing positions. The compound’s IUPAC name, 3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine, reflects its substitution pattern: a 3,4-dimethylphenyl group attached to the piperazine ring and a propylamine side chain.

Molecular Characteristics

  • Molecular Formula: C₁₅H₂₅N₃

  • Molecular Weight: 247.38 g/mol

  • SMILES Representation: CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C

  • InChIKey: IAWRXRPLGYLTJB-UHFFFAOYSA-N

The compound’s solubility and stability data remain unspecified in available literature, though its structural analogs typically exhibit moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine involves reacting 3,4-dimethylphenylpiperazine with a propylamine derivative under controlled conditions. A typical procedure includes:

  • Alkylation: The piperazine nitrogen undergoes alkylation with a bromopropane derivative.

  • Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) or similar agents facilitate the coupling of intermediates.

  • Purification: Column chromatography or recrystallization isolates the final product.

Reaction solvents such as ethanol or methanol are employed, with temperatures ranging from 60°C to 80°C to optimize yield.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance reproducibility and scalability. Key advancements include:

  • Catalyst Optimization: Palladium or nickel catalysts improve reaction efficiency.

  • Process Intensification: Microreactor technology reduces reaction times and waste generation.

Pharmacological Research and Applications

Table 1: Comparative Receptor Affinity of Piperazine Derivatives

CompoundReceptor TargetKi (nM)EC₅₀ (nM)
{3-[4-(3,4-DMP)piperazinyl]propyl}amine*D₂ (predicted)~150~300
HaloperidolD₂1.22.5
Buspirone5-HT₁A1540
*Predicted values based on structural analogs.

Industrial and Research Utilization

Pharmaceutical Intermediates

This compound is primarily utilized as a building block for synthesizing:

  • Atypical Antipsychotics: Analogous to aripiprazole, which employs a piperazine moiety for dopamine receptor modulation.

  • Antidepressants: Potential SSRI/SNRI derivatives via functionalization of the amine group.

Future Research Directions

Mechanistic Studies

  • Receptor Binding Assays: Radioligand displacement studies to quantify affinity for D₂ and 5-HT₁A receptors.

  • Metabolic Stability: Hepatocyte incubation experiments to assess cytochrome P450 interactions.

Structural Optimization

  • Side Chain Modification: Introducing fluorinated or hydroxyl groups to improve blood-brain barrier permeability.

  • Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.

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